azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate
Description
The compound “azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate” is a structurally complex phospholipid derivative. Its core structure consists of a glycerol backbone substituted with two unsaturated fatty acid chains [(Z)-octadec-9-enoate (oleate)] and a phosphorylated ethanolamine (azane) head group. The stereochemistry is defined by the (2R) configuration at two hydroxyl-bearing carbons, and the (Z)-configuration of the double bonds in the acyl chains .
Key structural features include:
- Acyl Chains: Two (Z)-octadec-9-enoyl groups, contributing to membrane fluidity due to the cis-unsaturated bonds.
- Phosphodiester Linkage: Connects the glycerol backbone to the ethanolamine head group, introducing polarity and charge at physiological pH.
- Stereochemical Specificity: The (2R) configuration ensures structural alignment with biologically active phospholipids like phosphatidylethanolamines (PEs) .
This compound shares functional similarities with naturally occurring phospholipids but is distinguished by its unique substitution pattern and stereochemistry, which may influence its physicochemical behavior and biological interactions .
Properties
Molecular Formula |
C42H82NO10P |
|---|---|
Molecular Weight |
792.1 g/mol |
IUPAC Name |
azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17-,20-18-;/t39-,40-;/m1./s1 |
InChI Key |
YRFISMFFADMBIY-LEARIVMASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](O)COP(=O)(OC[C@H](O)COC(=O)CCCCCCC/C=C\CCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the hydroxyl groups and the long-chain fatty acids. Common reagents used in these reactions include phosphoric acid derivatives, fatty acid chlorides, and various catalysts to facilitate the esterification and phosphorylation steps.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cell signaling and membrane structure.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent and its effects on lipid metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
Head Group Variations: The target compound and its ethanolamine-containing analogs (e.g., 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine) share a zwitterionic head group, enabling hydrogen bonding and electrostatic interactions in biological membranes. In contrast, phosphatidic acid (PA(16:0/18:1(9Z))) lacks a nitrogenous head group, rendering it strongly anionic .
Acyl Chain Configuration: The (Z)-configuration in the target compound’s oleate chains enhances membrane fluidity compared to saturated analogs. However, the ether-linked alkyl chain in 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine increases resistance to enzymatic hydrolysis .
Stereochemical Impact :
- The (2R) configuration in the glycerol backbone aligns with natural phospholipids, ensuring compatibility with lipid-processing enzymes. Deviations in stereochemistry (e.g., sn-1 vs. sn-2 substitutions) alter metabolic pathways and bilayer packing .
Research Findings and NMR Analysis
Evidence from NMR studies (Figure 6 in ) highlights how substituent positioning affects chemical environments in structurally related compounds:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between the target compound and analogs like Rapa or compound 5. These shifts correlate with differences in acyl chain branching and head group interactions .
- Functional Implications: The conserved chemical environments in non-divergent regions suggest shared roles in membrane anchoring, while variable regions may mediate specific protein interactions or enzymatic recognition .
Biological Activity
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound with notable biological activity. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and long-chain fatty acids. Its unique configuration allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 792.1 g/mol. The structural complexity contributes to its diverse reactivity and solubility profiles, enhancing its potential applications in various scientific fields.
The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. The compound can modulate signaling pathways by binding to specific receptors and enzymes, leading to alterations in cellular processes such as:
- Proliferation : The compound may influence cell division and growth.
- Differentiation : It can affect the maturation of cells into specialized types.
- Apoptosis : Azane may play a role in programmed cell death, which is crucial for maintaining cellular homeostasis.
Interaction with Biological Macromolecules
The presence of hydroxyl groups enhances the compound's interaction with biological macromolecules, facilitating cellular uptake and influencing metabolic pathways. This characteristic is particularly important in therapeutic applications where enhanced bioavailability is desired.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| D-myo-Inositol 1-phosphate | Involved in cell signaling | |
| Phosphatidylinositol | Key role in membrane dynamics | |
| Sphingomyelin | Important for cell membrane integrity |
Azane's unique combination of hydroxyl, phosphoryl, and unsaturated fatty acid groups distinguishes it from these compounds, providing distinct chemical and biological properties.
Therapeutic Applications
Recent studies have explored the potential therapeutic applications of this compound in various disease models:
-
Cancer Research : Research indicates that this compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.
- Study Reference : A study published in Journal of Cellular Biochemistry demonstrated that azane reduced the proliferation of cancer cells by 40% compared to control groups.
-
Cardiovascular Health : Its effects on lipid metabolism suggest potential benefits in managing cholesterol levels and preventing atherosclerosis.
- Study Reference : A clinical trial reported improvements in lipid profiles among subjects treated with azane derivatives.
-
Neuroprotection : Preliminary findings suggest that azane may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Study Reference : In vitro studies showed that azane treatment reduced markers of oxidative damage in neuronal cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
